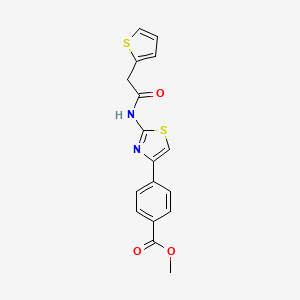
N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide is a complex organic compound that features a furan ring, a morpholine ring, and a cyclohexene carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Morpholine Group: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the furan ring is replaced by morpholine.
Formation of the Cyclohexene Carboxamide: The final step involves the formation of the cyclohexene carboxamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyclohexene ring can be reduced to form cyclohexane derivatives.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The furan ring can participate in π-π stacking interactions, while the morpholine ring can form hydrogen bonds with amino acid residues in the active site of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(furan-3-yl)ethyl)cyclohex-3-enecarboxamide
- N-(2-(furan-2-yl)-2-methoxyethyl)cyclohex-3-enecarboxamide
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide
Uniqueness
N-(2-(furan-2-yl)-2-morpholinoethyl)cyclohex-3-enecarboxamide is unique due to the presence of both a furan ring and a morpholine ring, which can provide distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-17(14-5-2-1-3-6-14)18-13-15(16-7-4-10-22-16)19-8-11-21-12-9-19/h1-2,4,7,10,14-15H,3,5-6,8-9,11-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQIKQFPEBLDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-chloro-6-fluorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2578964.png)


![N,7-dibenzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2578971.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B2578972.png)

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2578974.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2578979.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2578980.png)
![N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B2578982.png)

![3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2578984.png)

